molecular formula C15H15N3O2 B8601698 2-(2,4-Dimethoxybenzylamino)nicotinonitrile

2-(2,4-Dimethoxybenzylamino)nicotinonitrile

Cat. No.: B8601698
M. Wt: 269.30 g/mol
InChI Key: ZVFXKHBUMAMBDX-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxybenzylamino)nicotinonitrile is an organic compound that features a nicotinonitrile core substituted with a 2,4-dimethoxybenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxybenzylamino)nicotinonitrile typically involves the reaction of 2,4-dimethoxybenzylamine with nicotinonitrile under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxybenzylamino)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or aldehyde derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2,4-Dimethoxybenzylamino)nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxybenzylamino)nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxybenzylamine
  • Nicotinonitrile
  • 2-Amino-4,6-diphenylnicotinonitrile

Uniqueness

2-(2,4-Dimethoxybenzylamino)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced activity or selectivity towards certain biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

2-[(2,4-dimethoxyphenyl)methylamino]pyridine-3-carbonitrile

InChI

InChI=1S/C15H15N3O2/c1-19-13-6-5-12(14(8-13)20-2)10-18-15-11(9-16)4-3-7-17-15/h3-8H,10H2,1-2H3,(H,17,18)

InChI Key

ZVFXKHBUMAMBDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=C(C=CC=N2)C#N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Dimethoxybenzylamine (2.90 g, 17.3 mmol) and triethylamine (1.75 g, 17.3 mmol) were added sequentially to a solution of 2-chloronicotinonitrile (2.0 g, 14.4 mmol) in N,N-dimethylacetamide (29 mL). The reaction was heated at 80° C. for 4 h, quenched with water and extracted with diethyl ether (3×). The combined organic extracts were washed water, saturated brine, dried over magnesium sulfate and concentrated. The crude product was purified by flash chromatography (silica gel, 0-5% ethyl acetate (with 0.1 triethylamine) in dichloromethane gradient elution) to produce the title compound (2.80 g). MS 270.3 (M+1).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One

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